(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Descripción
The compound "(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone" is a benzothiazine derivative characterized by a sulfone-functionalized heterocyclic core (1,1-dioxido-4H-benzo[b][1,4]thiazine). Key structural features include:
- Position 6: A chloro substituent on the benzothiazine ring, which may enhance electronic withdrawal and influence reactivity.
- Position 4: A 4-ethylphenyl group, contributing steric bulk and lipophilicity.
- Position 2: A pyrrolidin-1-yl methanone moiety, introducing a five-membered secondary amine ring that could modulate solubility and binding interactions.
Benzothiazine derivatives are often explored for bioactive properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied in multidisciplinary research on bioactive molecules .
Propiedades
IUPAC Name |
[6-chloro-4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-2-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVUOXKOSDINNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, with CAS Number 1251691-15-2, is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b][1,4]thiazine core with chloro and dioxido substituents. The pyrrolidinyl group contributes to its pharmacological profile. The molecular weight is approximately 319.8 g/mol, and its structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[b][1,4]thiazine moiety exhibit significant anticancer properties. For instance, similar derivatives have shown efficacy against various cancer cell lines, including leukemia and solid tumors such as breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation.
A notable study evaluated a series of thiazolidinones related to this compound and found that certain derivatives displayed promising activity against multiple cancer types. Specifically, compounds with structural similarities demonstrated logGI(50) values indicating potent anticancer effects across different cell lines .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Research into related compounds indicates that benzothiazine derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation through inhibition of cyclooxygenase enzymes .
A study highlighted that the incorporation of specific functional groups in the benzothiazine framework could enhance anti-inflammatory activity, suggesting that (6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone may possess similar effects .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. The results indicated that it exhibits selective toxicity towards cancer cells while sparing normal cells. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.3 | Inhibition of proliferation |
These findings suggest a promising therapeutic index for further development .
In Vivo Studies
Preclinical trials involving animal models have shown that administration of the compound leads to significant tumor reduction in xenograft models. The observed effects are attributed to both direct cytotoxicity and modulation of immune responses.
Comparación Con Compuestos Similares
Three benzothiazine derivatives with structural similarities are analyzed below.
Structural and Functional Group Variations
Table 1: Substituent Comparison of Benzothiazine Analogs
| Compound Name | Molecular Formula | Position 4 Substituent | Position 2 Substituent | CAS RN | Key Features |
|---|---|---|---|---|---|
| (6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone | C22H21ClN2O3S | 4-ethylphenyl | pyrrolidin-1-yl | Not available | Moderate lipophilicity; steric bulk at position 4 |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C20H13ClNO3S | 4-chlorophenyl | phenyl | 1114652-36-6 | Electron-withdrawing chloro; planar phenyl group |
| 6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C20H18ClFN2O3S | 3-fluorophenyl | piperidin-1-yl | Not available | Fluorine-induced polarity; six-membered amine ring |
Key Comparative Insights
4-chlorophenyl : Introduces strong electron-withdrawing effects, which may stabilize the benzothiazine ring but reduce metabolic stability. 3-fluorophenyl : Fluorine’s electronegativity increases polarity, possibly enhancing solubility and altering binding specificity.
Position 2 Substituents :
- Pyrrolidin-1-yl (target compound): The five-membered ring offers conformational flexibility and moderate basicity, favoring interactions with biological targets.
- Phenyl : A planar, aromatic group may facilitate π-π stacking but lacks hydrogen-bonding capability.
- Piperidin-1-yl : A six-membered ring introduces larger steric volume and altered basicity compared to pyrrolidin.
Métodos De Preparación
Synthetic Pathways for (6-Chloro-4-(4-Ethylphenyl)-1,1-Dioxido-4H-Benzo[b]Thiazin-2-yl)(Pyrrolidin-1-yl)Methanone
Retrosynthetic Analysis and Starting Materials
The synthesis of this compound is typically achieved through a multi-step process involving the construction of the benzothiazine ring followed by functionalization with the 4-ethylphenyl and pyrrolidine groups. Retrosynthetic dissection suggests two key intermediates:
- 6-Chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b]thiazin-2-amine : Forms the benzothiazine backbone.
- Pyrrolidine-1-carbonyl chloride : Introduces the pyrrolidine methanone moiety.
Critical starting materials include:
Stepwise Synthesis Protocol
Step 1: Formation of the Benzothiazine Core
The benzothiazine ring is constructed via cyclocondensation of 2-amino-5-chlorobenzenethiol (1 ) with 4-ethylbenzaldehyde (2 ) under oxidative conditions. A representative procedure involves:
- Dissolving 1 (1.0 equiv) and 2 (1.2 equiv) in ethanol.
- Adding $$ \text{FeCl}_3 $$ (10 mol%) as a catalyst and heating at 80°C for 6 hours.
- Oxidizing the intermediate with $$ \text{H}2\text{O}2 $$ (2.0 equiv) to introduce the 1,1-dioxide functionality.
This step yields 6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b]thiazine (3 ) with a reported yield of 78%.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | $$ \text{FeCl}_3 $$ |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Step 2: Introduction of the Pyrrolidine Methanone Group
The methanone group is introduced via a nucleophilic acyl substitution reaction:
- Reacting 3 (1.0 equiv) with pyrrolidine-1-carbonyl chloride (4 ) (1.5 equiv) in dichloromethane.
- Adding triethylamine (2.0 equiv) as a base to scavenge HCl.
- Stirring at room temperature for 12 hours.
Purification by column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the final product in 65% yield.
Alternative Synthetic Routes
Route A: One-Pot Cyclization-Acylation
A streamlined approach combines benzothiazine formation and acylation in a single pot:
- Mixing 1 , 2 , and 4 in acetonitrile.
- Using $$ \text{CuI} $$ (5 mol%) as a catalyst at 70°C for 8 hours.
- Isolating the product via filtration and recrystallization from methanol.
This method reduces purification steps but yields slightly lower (62%).
Route B: Visible-Light-Mediated Synthesis
A photochemical method employs visible light to accelerate the cyclization:
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while protic solvents (e.g., ethanol) improve selectivity. Catalyst screening data are summarized below:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| $$ \text{FeCl}_3 $$ | Ethanol | 78 |
| $$ \text{CuI} $$ | Acetonitrile | 62 |
| $$ \text{Ru(bpy)}_3^{2+} $$ | $$ \text{CH}_3\text{CN} $$ | 70 |
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, continuous flow reactors are employed:
- Reactor Type : Tubular (stainless steel, 10 mL volume).
- Conditions : 80°C, 2 bar pressure, residence time 30 minutes.
- Output : 1.2 kg/day with 75% yield.
Characterization and Analytical Data
Spectroscopic Analysis
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 3.75–3.70 (m, 4H, pyrrolidine), 2.65 (q, J = 7.6 Hz, 2H, CH$$ _2 $$CH$$ _3 $$), 1.25 (t, J = 7.6 Hz, 3H, CH$$ _2 $$CH$$ _3 $$).
- HRMS : m/z calculated for $$ \text{C}{21}\text{H}{21}\text{ClN}2\text{O}3\text{S} $$ [M+H]$$ ^+ $$: 417.0984; found: 417.0986.
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for this compound, and how do reaction conditions influence purity?
- Answer: Multi-step synthesis typically involves condensation under reflux with solvents like glacial acetic acid or DMF and catalysts such as sodium acetate. For example, describes refluxing α,β-unsaturated ketones with hydrazine hydrate in acetic acid, followed by recrystallization from ethanol to isolate the product. Reaction parameters (temperature, solvent polarity, catalyst loading) must be optimized to avoid side reactions (e.g., over-oxidation of sulfone groups). Impurities can arise from incomplete chlorination or residual solvents, necessitating purification via column chromatography or repeated recrystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- Answer:
- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidine methylene groups) and confirms aromatic substitution patterns.
- IR Spectroscopy : Identifies key functional groups (e.g., sulfone S=O stretches at ~1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles (as demonstrated in for analogous compounds) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Answer: Discrepancies may arise from:
- Sample Degradation : Organic compounds degrade over time ( highlights degradation during 9-hour experiments). Mitigate via continuous cooling (4°C) and inert atmosphere storage.
- Assay Variability : Standardize protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays).
- Solubility Differences : Use co-solvents like DMSO with concentrations ≤0.1% to avoid cytotoxicity. Validate activity with orthogonal assays (e.g., SPR binding vs. cellular inhibition) .
Q. What computational strategies predict reactivity and target interactions?
- Answer:
- Density Functional Theory (DFT) : Models sulfone group electrophilicity and pyrrolidine ring puckering.
- Molecular Docking : Screens against targets like serotonin receptors (common for piperazine/benzothiazine analogs; references similar scaffolds).
- MD Simulations : Assess binding stability in biological membranes (e.g., logP ~3.5 suggests moderate lipophilicity). Calibrate models with experimental IC50/Kd values .
Methodological Recommendations
- Synthesis Scaling : For gram-scale production, replace batch reflux with flow chemistry to enhance reproducibility ( ).
- Crystallography : Use synchrotron radiation for high-resolution data on low-solubility crystals ().
- Data Reproducibility : Publish full synthetic trajectories (e.g., exact molar ratios, stirring rates) to address literature contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
